7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione 7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione
Brand Name: Vulcanchem
CAS No.: 4547-02-8
VCID: VC0188881
InChI: InChI=1S/C15H11ClN2S/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
SMILES: C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Molecular Formula: C15H11ClN2S
Molecular Weight: 286.8 g/mol

7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione

CAS No.: 4547-02-8

Main Products

VCID: VC0188881

Molecular Formula: C15H11ClN2S

Molecular Weight: 286.8 g/mol

7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione - 4547-02-8

CAS No. 4547-02-8
Product Name 7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione
Molecular Formula C15H11ClN2S
Molecular Weight 286.8 g/mol
IUPAC Name 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione
Standard InChI InChI=1S/C15H11ClN2S/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Standard InChIKey ULILTJWAJZIROM-UHFFFAOYSA-N
Isomeric SMILES C1C(=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)S
SMILES C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Canonical SMILES C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
PubChem Compound 826706
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator